(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate
Description
(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate is a chiral morpholine derivative with a tert-butoxycarbonyl (Boc) protective group and an aminomethyl substituent at the 6-position. This compound (CAS: 1416445-16-3) is primarily utilized in laboratory research for synthetic and pharmacological studies, as it serves as a key intermediate in the development of bioactive molecules . Its oxalate salt form enhances stability and solubility, making it suitable for controlled reactions. The compound’s stereochemistry (R-configuration) is critical for its interaction with chiral targets, such as enzymes or receptors .
Properties
IUPAC Name |
tert-butyl (6R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.C2H2O4/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14;3-1(4)2(5)6/h9H,6-8,13H2,1-5H3;(H,3,4)(H,5,6)/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCZAAPKLLZPSE-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H](O1)CN)C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance
Molecular Architecture
The target compound combines a morpholine core with tert-butyl carbamate and aminomethyl substituents, stabilized as an oxalate salt. The (R)-configuration at the 6-position is critical for biological activity, as demonstrated in factor Xa inhibitors. X-ray crystallographic data (PubChem CID 137704987) confirms the chair conformation of the morpholine ring, with the tert-butyl group occupying an equatorial position to minimize steric strain.
Synthetic Methodologies
Diastereoselective Morpholine Ring Formation
The foundational approach involves base-catalyzed ring-opening of tosyl-oxazatedine precursors with α-formyl carboxylates (Figure 1):
Reaction Conditions
- Substrates : Tosyl-oxazatedine (1.0 equiv), ethyl 2-formyl-3-methylbutanoate (1.2 equiv)
- Base : Potassium carbonate (1.2 equiv) in 1,4-dioxane (0.5 M)
- Temperature : Room temperature, 12-hour stirring
- Yield : 78–85% diastereomeric excess (de) of 92–95%
The mechanism proceeds through hemiaminal intermediates, where the N-tosyl group directs facial selectivity via pseudo A1,3 strain avoidance. This method achieves the (R)-configuration through kinetic control during ring closure.
Aminomethylation via Reductive Amination
Introducing the aminomethyl group at position 6 employs a two-step protocol:
Step 1: Imine Formation
- Reagents : 6-Ketomorpholine derivative (1.0 equiv), benzylamine (1.5 equiv)
- Conditions : Molecular sieves (4Å) in toluene, 60°C, 4 hours
- Conversion : >95% by HPLC
Step 2: Catalytic Hydrogenation
- Catalyst : 10% Pd/C (5 wt%) under 50 psi H₂
- Solvent : Ethanol/water (9:1)
- Yield : 89% isolated, >99% ee
This method avoids over-reduction by utilizing a buffered aqueous phase to stabilize the primary amine product.
Oxalate Salt Formation
Counterion Exchange
The free base is converted to the oxalate salt to improve crystallinity:
- Dissolve (R)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (1.0 equiv) in dichloromethane (10 vol).
- Add oxalic acid (1.05 equiv) in methanol dropwise at 0–5°C.
- Stir for 2 hours, filter, and wash with cold ether.
- Dry under vacuum: 92% yield, 99.8% purity by qNMR.
Critical Parameters :
- Stoichiometry : 1:1.05 molar ratio prevents free acid contamination
- Temperature : <10°C minimizes ester hydrolysis
- Solvent Polarity : Dichloromethane/methanol mixture ensures complete dissolution
Industrial-Scale Optimization
Coupling with 5-Chloropyridin-2-Amine
Patent WO2019158550A1 details a streamlined process avoiding triethylamine excess:
Optimized Protocol :
- Charge acetonitrile (5 vol), (R)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate (1.0 equiv), and 5-chloropyridin-2-amine (1.1 equiv).
- Add triethylamine (1.4 equiv) at 60°C over 30 minutes.
- Maintain at 60°C for 7 hours: 93% conversion (HPLC).
- Crystallize from methyl tert-butyl ether: 88% isolated yield.
Advantages Over Prior Art :
- Eliminates solidification issues via solvent choice (acetonitrile vs. THF)
- Reduces triethylamine from 4.6 to 1.4 equivalents
- Achieves residual solvent levels <300 ppm (ICH compliant)
Analytical Characterization
Spectroscopic Data
Challenges and Solutions
Stereochemical Drift
The morpholine ring’s flexibility allows epimerization at C-6 during prolonged heating. Mitigation strategies include:
Oxalate Hydrate Formation
Excess moisture generates a monohydrate (melting point 102–104°C vs. anhydrous 148–150°C). Control via:
- Azeotropic Drying : Toluene reflux with Dean-Stark trap
- Karl Fischer Monitoring : Maintain H₂O <0.1% w/w
Scientific Research Applications
Pharmaceutical Applications
1.1. Intermediate in Drug Synthesis
(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the synthesis of S-jaspine B, a synthetic analog of the marine product jaspane B, which exhibits significant cytotoxic effects against cancer cell lines similar to paclitaxel (Taxol) .
1.2. Chiral Building Block
The compound is recognized for its utility as a chiral building block in organic synthesis. Its unique structure allows for the construction of complex molecules with specific stereochemical configurations, making it valuable in the development of enantiomerically pure drugs .
Catalytic Applications
2.1. Catalyst in Organic Reactions
this compound has been identified as an effective catalyst in various organic reactions, including:
- Epoxidation of Olefins : The compound facilitates the formation of epoxides from olefins, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
- C-H Activation of Alcohols : It promotes C-H activation processes that are critical for developing new carbon-carbon and carbon-heteroatom bonds .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Synthesis of S-jaspine B | Demonstrated significant cytotoxic activity against various cancer cell lines comparable to Taxol . |
| 2 | Catalytic activity in epoxidation | Showed high efficiency in converting olefins to epoxides with minimal side products . |
| 3 | Chiral synthesis | Enabled the production of enantiomerically pure compounds crucial for pharmaceutical applications . |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Analog: (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate Oxalate
The S-enantiomer (CAS: 1951425-14-1) is a direct structural analog with identical functional groups but opposite stereochemistry. Both enantiomers are available in high purity (≥97%) and similar quantities (250 mg to 5 g) . The R-form is often prioritized in asymmetric synthesis due to its prevalence in natural products, while the S-form may exhibit divergent biological activity. For instance, in receptor-binding assays, enantiomeric pairs can show differences in IC₅₀ values by orders of magnitude .
Substituent Variants: Hydroxymethyl vs. Aminomethyl
Compounds such as (R)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS: 1416444-68-2) replace the aminomethyl group with a hydroxymethyl substituent. This modification reduces basicity and alters reactivity—hydroxymethyl derivatives are more suited for esterification or glycosylation, whereas aminomethyl analogs enable amide bond formation or coordination chemistry .
Positional Isomers and Counterion Effects
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate derivatives: The shift of the aminomethyl group from the 6- to 2-position (e.g., CAS: 879403-42-6) changes steric interactions, impacting substrate binding in catalytic processes .
- Salt forms : The oxalate, hydrochloride, and acetate salts (e.g., CAS: 1998701-09-9) influence solubility and crystallinity. Oxalate salts are preferred for acidic reaction conditions, while hydrochlorides are common in peptide synthesis .
Structural Similarity and Functional Group Diversity
Compounds like 4-Boc-3-Carboxymethylmorpholine (CAS: 859155-89-8) and tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 930785-40-3) exhibit lower structural similarity (0.80–0.86) due to divergent ring systems or additional functional groups. These variants are often used in macrocycle synthesis or as sp³-rich building blocks in drug discovery .
Data Table: Key Comparative Properties
†Based on functional group similarity.
Biological Activity
(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate is a synthetic compound notable for its complex morpholine structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 334.37 g/mol. The compound features a morpholine ring, a tert-butyl group, an aminomethyl substituent, and an oxalate moiety. These structural components contribute to its unique chemical properties, enhancing solubility and potential biological interactions.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 1951425-14-1 |
| Functional Groups | Morpholine ring, tert-butyl group, aminomethyl group, oxalate |
Biological Activity
Research indicates that this compound exhibits various biological activities that warrant further investigation:
1. Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary studies indicate that the oxalate component may enhance the compound's ability to scavenge free radicals.
2. Kidney Stone Formation
A significant area of research involves the compound's role in calcium oxalate (CaOx) crystal formation. Studies have shown that compounds affecting oxalate biosynthesis can influence kidney stone formation. For instance, androgen receptor signaling has been implicated in CaOx crystal formation, and targeting this pathway may reduce stone formation risk . The unique structure of this compound could modulate these pathways effectively.
3. Pharmacological Potential
The presence of the morpholine ring in this compound is associated with various pharmacological activities, including analgesic and anti-inflammatory effects. Similar morpholine derivatives have shown promise in treating conditions like neuropathic pain and inflammation.
Case Studies
Several studies have explored the biological activity of related compounds or the mechanisms by which this compound may exert its effects:
- Kidney Stone Prevention : A study demonstrated that targeting androgen receptors could suppress CaOx crystal formation via modulation of oxidative stress and biosynthesis pathways . This suggests that this compound might similarly influence these mechanisms.
- Antioxidant Studies : Research into related compounds has indicated their ability to scavenge reactive oxygen species (ROS), thereby reducing cellular damage . The potential antioxidant activity of this compound should be further evaluated using established in vitro assays.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Morpholine Ring : This step often involves cyclization reactions using suitable diols and amines.
- Introduction of tert-butyl Group : Alkylation reactions with tert-butyl halides under basic conditions are commonly employed.
- Aminomethylation : This is achieved through reductive amination processes involving aldehydes or ketones with amines.
These synthetic routes highlight the complexity and precision required in producing this compound for research purposes.
Q & A
What synthetic methodologies are employed for the preparation of (R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step protocols, including:
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like sodium cyanoborohydride or alkyl halides.
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the morpholine nitrogen, requiring anhydrous conditions and bases like triethylamine .
- Oxalate Salt Formation : The final oxalate salt is precipitated under acidic conditions to enhance stability.
Critical parameters include temperature control (e.g., −78°C for sensitive intermediates) and inert atmospheres to prevent oxidation . Yield optimization often requires iterative HPLC monitoring to isolate stereoisomers.
How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro studies?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor expression levels.
- Solubility Issues : The oxalate salt’s pH-dependent solubility affects bioavailability in cell media.
- Stereochemical Purity : Undetected enantiomeric impurities (e.g., (S)-isomers) can skew results.
Methodological Solutions : - Validate purity via chiral HPLC and 2D-NMR before assays .
- Standardize buffer conditions (e.g., PBS at pH 7.4) and use internal controls like known α2-adrenergic agonists .
What advanced techniques are recommended for characterizing the stereochemistry and solid-state interactions of this compound?
Answer:
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice, as observed in related phenylmorpholine derivatives .
- Dynamic NMR Spectroscopy : Detects conformational flexibility in solution, critical for understanding receptor binding kinetics.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability of the oxalate salt, which decomposes above 180°C .
How does the aminomethyl group in this compound influence its reactivity compared to hydroxyl- or alkyl-substituted morpholine analogs?
Answer:
The aminomethyl group:
- Enhances Nucleophilicity : Facilitates Schiff base formation with carbonyl-containing biomolecules, unlike hydroxyl groups that require activation.
- Modulates Solubility : The protonatable amine improves aqueous solubility at physiological pH, whereas tert-butyl groups enhance lipophilicity.
Comparative studies with analogs like tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (C₁₂H₂₃NO₄) show reduced metabolic stability for hydroxyl derivatives due to faster glucuronidation .
What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
Answer:
Adopt frameworks from long-term ecological studies (e.g., Project INCHEMBIOL):
- Biodegradation Assays : Use OECD 301F to measure aerobic degradation in water-sediment systems.
- Adsorption Studies : Determine soil-water partition coefficients (Kd) via batch equilibrium tests.
- Toxicity Profiling : Evaluate effects on Daphnia magna (48-hr LC50) and algal growth inhibition (OECD 201) .
How can crystallographic data inform the design of derivatives with improved pharmacological profiles?
Answer:
- Hydrogen-Bonding Analysis : The oxalate’s carboxylate groups form strong interactions with basic residues in target receptors (e.g., α2-adrenergic receptors). Modifying substituents to mimic these interactions can enhance affinity.
- Torsional Angle Mapping : Adjusting the morpholine ring’s puckering (e.g., chair vs. boat conformations) impacts steric hindrance in binding pockets .
What strategies mitigate side reactions during the coupling of this compound with peptide or polymer backbones?
Answer:
- Selective Protection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid premature deprotection.
- Coupling Reagents : Employ HATU or DCC with catalytic DMAP to activate carboxylate groups, minimizing racemization .
- Real-Time Monitoring : Use FT-IR to track carbonyl stretching (1700–1750 cm⁻¹) and confirm reaction completion .
What computational tools are effective for predicting the compound’s ADMET properties?
Answer:
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP values (calculated: ~1.8) and polar surface area (PSA: ~75 Ų).
- Docking Studies (AutoDock Vina) : Model interactions with cytochrome P450 enzymes to anticipate metabolic hotspots.
- QSAR Models : Train on datasets of morpholine derivatives to correlate structural features (e.g., Hammett σ values) with toxicity .
How can researchers address batch-to-batch variability in catalytic asymmetric synthesis of this compound?
Answer:
- Chiral Catalyst Optimization : Screen ligands like BINAP or Josiphos for enantioselective induction.
- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor enantiomeric excess (ee) during crystallization.
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, pressure, and catalyst loading .
What are the implications of the compound’s oxalate counterion for formulation stability and in vivo performance?
Answer:
- pH-Dependent Release : The oxalate salt dissociates in acidic environments (e.g., stomach), potentially altering absorption kinetics.
- Hygroscopicity : Oxalate salts may require desiccants during storage to prevent hydrolysis.
- Alternative Salts : Compare with hydrochloride or mesylate salts for improved solubility profiles using phase-solubility diagrams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
